molecular formula C20H23NO6 B11312845 4-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid

4-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid

カタログ番号: B11312845
分子量: 373.4 g/mol
InChIキー: DHNUZAUVGLPVEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid, also known scientifically as Erteberel (and previously as SC-2618), is a potent and highly selective agonist for the Estrogen Receptor Beta (ERβ) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/11523738]. Its primary research value lies in its ability to selectively activate ERβ-mediated signaling pathways with a significantly higher binding affinity and transcriptional potency for ERβ over the Estrogen Receptor Alpha (ERα) isoform [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3044822/]. This selectivity makes it an indispensable pharmacological tool for deconvoluting the distinct and often opposing biological roles of ERβ from ERα. Researchers utilize this compound to investigate the therapeutic potential of ERβ activation in a variety of disease models. Key areas of investigation include the study of hormone-dependent cancers, such as breast and prostate cancer, where ERβ activation is explored for its potential to inhibit cell proliferation and induce apoptosis [Link: https://www.nature.com/articles/s41523-024-00626-6]. Furthermore, its application extends to neuroinflammation and neurodegenerative research, given the neuroprotective role of ERβ, as well as to studies of inflammation, metabolism, and cardiovascular health. By providing a specific means to modulate ERβ, this compound enables scientists to elucidate its mechanism of action in controlling gene expression and to assess its role as a potential target for novel therapeutic strategies.

特性

分子式

C20H23NO6

分子量

373.4 g/mol

IUPAC名

4-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]butanoic acid

InChI

InChI=1S/C20H23NO6/c1-12-16(26-11-17(22)21-10-4-7-18(23)24)9-8-14-13-5-2-3-6-15(13)20(25)27-19(12)14/h8-9H,2-7,10-11H2,1H3,(H,21,22)(H,23,24)

InChIキー

DHNUZAUVGLPVEC-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NCCCC(=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

standard organic synthesis techniques, including batch reactors and continuous flow systems, could be adapted for its production .

化学反応の分析

反応の種類

4-({[(4-メチル-6-オキソ-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-3-イル)オキシ]アセチル}アミノ)ブタン酸は、次のようなさまざまな化学反応を起こす可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまなハロゲン化剤が含まれます。 温度、pH、溶媒の選択などの反応条件は、目的の変換を達成するために重要です .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生じる可能性があり、還元はアルコールを生じる可能性があります .

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of benzo[c]chromene exhibit anti-inflammatory and anticancer properties.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of benzo[c]chromene could inhibit cancer cell proliferation in vitro, suggesting that the compound may have similar effects due to its structural characteristics .
  • Anti-inflammatory Properties : Research has shown that compounds with similar structures can modulate inflammatory pathways, indicating potential therapeutic applications for inflammatory diseases .

The compound has been utilized in high-throughput screening assays to identify new drug candidates. Its ability to interact with biological targets makes it a suitable candidate for further exploration.

Target ProteinAssay TypeIC50 (µM)
COX-2Enzyme Inhibition12.5
NF-kBTranscriptional8.0

Synthesis of Novel Derivatives

The synthesis of this compound has been explored to develop novel derivatives with enhanced biological activities. The modification of functional groups can lead to improved solubility and bioavailability.

Synthesis Pathway Example

  • Starting Material : 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene.
  • Reagents : Acetic anhydride and butanoic acid.
  • Reaction Conditions : Reflux in an appropriate solvent (e.g., dichloromethane).

Pharmacokinetic Studies

Preliminary studies have indicated favorable pharmacokinetic profiles for the compound, including good oral bioavailability and metabolic stability, making it a candidate for drug development.

作用機序

類似化合物の比較

類似化合物

  • 4-メチル-6-オキソ-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-3-イルアセテート
  • メチル(4-メチル-6-オキソ-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-3-イル)オキシアセテート
  • エチル(4-メチル-6-オキソ-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-3-イル)オキシアセテート

独自性

4-({[(4-メチル-6-オキソ-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-3-イル)オキシ]アセチル}アミノ)ブタン酸は、特定の官能基と、ベンゾ[c]クロメンコアとアセチル基およびアミノ基の組み合わせにより独自です。 このユニークな構造は、さまざまな研究に応用できる独自の化学的および生物学的特性を与えています.

類似化合物との比較

4-[[2-[3-(4-Bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid

  • Structure : Replaces the benzo[c]chromen core with a furo[3,2-g]chromen system, introducing a 4-bromophenyl group at position 3.
  • Molecular Formula : C₂₄H₂₁BrN₂O₆.
  • The furochromen core reduces planarity compared to the benzo[c]chromen system, impacting π-π stacking interactions .

4-[[[2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

  • Structure : Features a chloro substituent at position 2 of the benzo[c]chromen core and a cyclohexanecarboxylic acid terminus.
  • Molecular Formula : C₂₄H₂₅ClN₂O₆.
  • The cyclohexane ring introduces conformational rigidity, which may reduce solubility compared to the flexible butanoic acid chain in the target compound .

((4-Methyl-6-oxo-6H-benzo(c)chromen-3-yl)oxy)(phenyl)acetic acid

  • Structure: Replaces the butanoic acid-amide linker with a phenylacetic acid group.
  • Molecular Formula : C₂₂H₁₆O₅.
  • The phenyl group increases hydrophobicity, lowering aqueous solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (mg/mL) Melting Point (°C)
Target compound ~405.4 2.1 0.5–1.0 (DMSO) Not reported
4-[[2-[3-(4-Bromophenyl)... () 529.3 3.8 <0.1 (DMSO) Not reported
Chloro-cyclohexane analog () 473.9 2.9 0.2–0.5 (DMSO) Not reported
Phenylacetic acid analog () 360.36 3.5 <0.1 (Water) Not reported

*LogP values estimated using fragment-based methods.

生物活性

The compound 4-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid , also known by its CAS number 302551-41-3 , is a derivative of benzo[c]chromene. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula for this compound is C16H16O5C_{16}H_{16}O_5, with a molecular weight of approximately 288.30 g/mol . The structural characteristics that contribute to its biological activity include the presence of a benzo[c]chromene moiety and an acetylamino functional group.

Mechanisms of Biological Activity

The biological activity of 4-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways and tumor progression.
  • Antioxidant Properties : The benzo[c]chromene structure is known for its antioxidant capabilities, which may contribute to reducing oxidative stress in cells.
  • Cellular Signaling Modulation : It is hypothesized that the compound may interact with cellular signaling pathways that regulate cell proliferation and apoptosis.

Efficacy in Biological Assays

Various assays have been conducted to evaluate the efficacy of this compound:

Antitumor Activity

A study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that it exhibited significant antiproliferative effects, with an IC50 value lower than many standard chemotherapeutic agents.

Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The DPPH radical scavenging assay showed that 4-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid possesses notable antioxidant properties compared to standard antioxidants.

Case Studies and Research Findings

  • Case Study on Cancer Treatment : In a controlled study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that further investigation into its mechanism of action is warranted.
  • Inflammation Model : An animal model was employed to assess the anti-inflammatory effects of the compound. Results showed a marked decrease in inflammation markers following administration of the compound.

Data Tables

Biological ActivityAssay TypeResultReference
AntitumorCytotoxicity AssayIC50 < 10 µM
Anti-inflammatoryCytokine ProductionReduced by 40%
AntioxidantDPPH Scavenging50% inhibition at 25 µg/mL

Q & A

Q. What advanced analytical methods are recommended for quantifying the compound in complex biological matrices?

  • Answer :
  • LC-MS/MS : Employ a triple quadrupole mass spectrometer (MRM mode) with deuterated internal standards for high sensitivity (LOQ = 1 ng/mL) .
  • Microdialysis : Coupled with HPLC to monitor real-time concentrations in rodent plasma or tumor tissue .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。